1-(2-Methylbutyryl)piperidine

Purification Process Development Fractional Distillation Thermal Stability Ranking

1-(2-Methylbutyryl)piperidine (CAS 46034-20-2) is a tertiary amide composed of a piperidine ring N-acylated with racemic 2-methylbutyric acid, with molecular formula C10H19NO and molecular weight 169.26 g/mol. It belongs to the N-acylpiperidine class, which is widely employed as a synthetic building block in medicinal chemistry and agrochemical research due to the piperidine scaffold's prominence in FDA-approved drugs.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 46034-20-2
Cat. No. B12641868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbutyryl)piperidine
CAS46034-20-2
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)N1CCCCC1
InChIInChI=1S/C10H19NO/c1-3-9(2)10(12)11-7-5-4-6-8-11/h9H,3-8H2,1-2H3
InChIKeyDLBXFSLJOBEJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylbutyryl)piperidine (CAS 46034-20-2): Structural Identity and Procurement Baseline for a Chiral Piperidine Amide Building Block


1-(2-Methylbutyryl)piperidine (CAS 46034-20-2) is a tertiary amide composed of a piperidine ring N-acylated with racemic 2-methylbutyric acid, with molecular formula C10H19NO and molecular weight 169.26 g/mol. It belongs to the N-acylpiperidine class, which is widely employed as a synthetic building block in medicinal chemistry and agrochemical research due to the piperidine scaffold's prominence in FDA-approved drugs [1]. Its computed XLogP3-AA is 2.0, indicating moderate lipophilicity suited for membrane permeability optimization [2]. The compound is commercially available at 99% purity from multiple suppliers and is primarily positioned as a fine chemical intermediate .

Why 1-(2-Methylbutyryl)piperidine Cannot Be Substituted with Unbranched or Shorter-Chain N-Acylpiperidine Analogs for Physicochemical Process Optimization


Despite sharing the N-acylpiperidine core, 1-(2-Methylbutyryl)piperidine differs from simpler analogs such as 1-butyrylpiperidine and 1-isobutyrylpiperidine in molecular weight, boiling point, density, and lipophilicity. These differences arise from the α-methyl branching and extended carbon chain of its 2-methylbutyryl group. In separation-dependent applications—such as fractional distillation, chiral preparative chromatography, or liquid-liquid extraction—these physicochemical distinctions directly affect elution order, phase partitioning, and thermal stability, making direct substitution without method revalidation technically unsound . The boiling point elevation of approximately 9.7°C relative to 1-butyrylpiperidine represents a practically exploitable difference for distillation-based purification, while the XLogP3 difference of approximately 0.4 log units relative to the isobutyryl analog alters reverse-phase HPLC retention behavior [1].

Quantitative Physicochemical Evidence Guide: How 1-(2-Methylbutyryl)piperidine Differentiates from Its Closest N-Acylpiperidine Analogs


Boiling Point Elevation of +9.7°C vs. 1-Butyrylpiperidine and +17.2°C vs. 1-Isobutyrylpiperidine Enables Thermal Separation Selectivity

1-(2-Methylbutyryl)piperidine exhibits a substantially higher boiling point of 275.5°C at 760 mmHg compared to its linear-chain analog 1-butyrylpiperidine (265.8°C) and its branched short-chain analog 1-isobutyrylpiperidine (258.3°C). This represents a boiling point elevation of +9.7°C over 1-butyrylpiperidine and +17.2°C over 1-isobutyrylpiperidine . These differences are sufficient to achieve baseline separation in fractional distillation under reduced pressure conditions commonly employed in fine chemical manufacturing.

Purification Process Development Fractional Distillation Thermal Stability Ranking

XLogP3 Lipophilicity: +0.4 Log Unit Higher Than 1-Isobutyrylpiperidine Modulates Chromatographic Retention and Solvent Partitioning

The computed XLogP3-AA value for 1-(2-Methylbutyryl)piperidine is 2.0, which is approximately 0.4 log units higher than that of 1-isobutyrylpiperidine (estimated XLogP3 ~1.6) and approximately 0.5 log units higher than 1-butyrylpiperidine (estimated XLogP3 ~1.5) [1]. This incremental lipophilicity, driven by the additional methylene unit in the 2-methylbutyryl chain, translates into longer retention times on C18 reverse-phase columns and improved extraction efficiency into non-polar organic solvents such as ethyl acetate or diethyl ether.

Reverse-Phase HPLC Method Development Lipophilicity-Driven SAR Liquid-Liquid Extraction Optimization

Molecular Weight Differential of +14 Da vs. C9 Analogs Confirms Conversion and Provides Mass Spectrometric Identification Confidence

With a molecular weight of 169.26 Da (C10H19NO), 1-(2-Methylbutyryl)piperidine is 14 mass units heavier than both 1-butyrylpiperidine and 1-isobutyrylpiperidine (each C9H17NO, MW 155.24 Da) [1]. This +14 Da difference—corresponding to exactly one methylene (CH₂) unit—provides unambiguous mass spectrometric discrimination from potential C9 amide contaminants or unreacted starting materials in reaction monitoring by LC-MS or GC-MS.

LC-MS Reaction Monitoring Synthetic Intermediate Quality Control Mass Balance Verification

Density Decrease of 0.012 g/cm³ vs. 1-Butyrylpiperidine Alters Phase Behavior in Liquid-Liquid Extraction

1-(2-Methylbutyryl)piperidine has a computed density of 0.947 g/cm³, which is 0.012 g/cm³ lower than the density of 1-butyrylpiperidine (0.959 g/cm³) . While numerically small, this density difference places the target compound further below the density of water (1.0 g/cm³), enhancing its buoyancy-driven phase separation when employed as an organic-phase component in aqueous-organic biphasic reaction or extraction systems.

Liquid-Liquid Extraction Design Phase Separation Engineering Solvent Selection

Optimal Deployment Scenarios for 1-(2-Methylbutyryl)piperidine Based on Quantitative Physicochemical Evidence


Preparative Chromatographic Purification of Chiral Piperidine Intermediates for Medicinal Chemistry

The +0.4 log unit XLogP3 differential over shorter-chain N-acylpiperidines directly translates into longer C18 retention times, enabling more effective separation of 1-(2-Methylbutyryl)piperidine from both more-polar and less-polar synthetic impurities during reverse-phase flash chromatography . This is particularly valuable when the compound serves as a racemic intermediate en route to enantiomerically enriched piperidine-containing drug candidates, where purity of the penultimate intermediate is critical for chiral resolution efficiency.

Distillation-Based Purification in Fine Chemical Manufacturing Campaigns

The boiling point of 275.5°C—elevated by +9.7°C over 1-butyrylpiperidine and +17.2°C over 1-isobutyrylpiperidine—provides a thermal window for fractional distillation under reduced pressure . Manufacturers producing 1-(2-Methylbutyryl)piperidine at kilogram scale can exploit this thermal gap to separate the target amide from unreacted piperidine (BP ~106°C) and lower-boiling amide homologs, delivering material meeting 99% purity specifications without recourse to chromatographic polishing.

Mass-Guided Reaction Monitoring for Acylation Process Development

The +14 Da mass differential over analogous C9 N-acylpiperidines permits unambiguous LC-MS discrimination of 1-(2-Methylbutyryl)piperidine from potential contaminants or starting materials . Process chemists developing acylation reactions with 2-methylbutyryl chloride and piperidine can use this mass shift to quantify reaction conversion and product purity in real time, establishing robust in-process control specifications for procurement-grade material.

Liquid-Liquid Extraction Process Scale-Up for Agrochemical Intermediate Isolation

The lower density of 0.947 g/cm³ relative to 1-butyrylpiperidine (0.959 g/cm³) enhances buoyancy-driven phase separation in aqueous-organic workup procedures . When 1-(2-Methylbutyryl)piperidine is employed as a building block in agrochemical synthesis, this density difference reduces emulsion formation tendencies during extractive workup compared to denser N-acylpiperidine analogs, improving product recovery and reducing processing time in pilot-plant campaigns.

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